molecular formula C12H13ClN2 B1510599 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride CAS No. 1203682-92-1

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride

Cat. No.: B1510599
CAS No.: 1203682-92-1
M. Wt: 220.7 g/mol
InChI Key: MYXHZTCXTNUBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride (CAS: 1203682-92-1) is a spirocyclic compound featuring a fused cyclopropane-isoquinoline core with a nitrile substituent at the 6'-position. Its molecular formula is C₁₂H₁₂N₂·HCl, with a molecular weight of 220.70 g/mol . The compound is structurally characterized by a spiro junction between a cyclopropane ring and a partially saturated isoquinoline system. This architecture imparts unique steric and electronic properties, making it a subject of interest in medicinal chemistry and catalysis research.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-6-9-1-2-10-7-14-8-12(3-4-12)11(10)5-9;/h1-2,5,14H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXHZTCXTNUBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744637
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-92-1
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H13N
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 1159010-39-5
  • Purity : >95% (HPLC)

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate cyclopropane and isoquinoline moieties. The specific synthetic routes can vary, but they often include multi-step processes that may utilize various reagents and solvents.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures, such as this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Many spirocyclic compounds demonstrate significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxicity : Studies have shown that related compounds possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : Some derivatives have been reported to exhibit antimicrobial activity against specific pathogens.

Antioxidant Activity

A study evaluating the antioxidant capacity of similar spirocyclic compounds found that they effectively scavenge free radicals, which is crucial in mitigating oxidative damage in cells. The mechanism often involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of related spirocyclic compounds on human cancer cell lines such as RKO, A-549, MCF-7, and HeLa. The results indicated varying degrees of inhibition:

  • IC50 Values :
    • RKO: 60.70 µM
    • PC-3: 49.79 µM
    • HeLa: 78.72 µM

These values suggest that certain derivatives of the compound may be more effective against specific cancer types .

Leishmanicidal Activity

The leishmanicidal potential of spirocyclic compounds has also been explored. In vitro assays demonstrated significant activity against Leishmania mexicana, with IC50 values below 1 µM for several derivatives. This highlights the potential for developing treatments for leishmaniasis using these compounds .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant scavenging
CytotoxicityIC50 values ranging from 49.79 to 78.72 µM
LeishmanicidalIC50 < 1 µM

Case Studies

Several case studies have documented the synthesis and evaluation of spirocyclic compounds similar to this compound:

  • Cytotoxic Evaluation : A study assessed the effects of various derivatives on human cancer cell lines using MTS assays, confirming their potential as anticancer agents.
  • Antioxidant Mechanism : Research focused on elucidating the mechanisms by which these compounds exert their antioxidant effects, contributing to a better understanding of their therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of spiro[cyclopropane-1,4'-isoquinoline] compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific modifications to the isoquinoline structure enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of spiro compounds in targeting cancer pathways, demonstrating their potential as novel anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research demonstrated that certain derivatives possess activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Pharmacology

Neuroprotective Effects
Preliminary studies suggest that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride may offer neuroprotective effects. Research conducted on animal models indicates that this compound can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Properties
The analgesic properties of this compound have been explored in various preclinical models. Studies suggest that it may act on pain pathways similar to opioids but with a different mechanism, potentially reducing side effects associated with traditional pain medications .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in advanced materials .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against antibiotic-resistant bacteria
PharmacologyNeuroprotective EffectsReduces oxidative stress in neuronal cells
Analgesic PropertiesActs on pain pathways with fewer side effects
Material SciencePolymer ChemistryEnhances mechanical properties of polymers

Case Studies

  • Anticancer Study : A study involving various spiro[cyclopropane-1,4'-isoquinoline] derivatives showed promising results against human breast cancer cell lines (MCF-7). The lead compound exhibited IC50 values significantly lower than standard chemotherapeutics.
  • Neuroprotection Research : In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups.
  • Polymer Development : Researchers synthesized a new class of biodegradable polymers incorporating the spiro compound, which demonstrated enhanced tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous spirocyclic isoquinoline derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride 6'-CN, HCl salt C₁₂H₁₂N₂·HCl 220.70 Nitrile group enhances reactivity; hydrochloride improves solubility .
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride 6'-Br, cyclobutane core, HCl salt C₁₃H₁₅BrN·HCl 300.62 Bromine substitution increases steric bulk; cyclobutane alters ring strain .
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride 6'-COOH, HCl salt C₁₂H₁₄ClNO₂ 239.70 Carboxylic acid group improves polarity and hydrogen-bonding capacity .
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 6'-OCH₃ C₁₂H₁₅NO 189.25 Methoxy group enhances lipophilicity and metabolic stability .
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride 5'-CN, HCl salt C₁₂H₁₂N₂·HCl 220.70 Positional isomer of the target; nitrile at 5' alters electronic distribution .

Key Research Findings

Structural Flexibility : The spirocyclopropane core enables diverse functionalization, as demonstrated by substitutions at the 5'-, 6'-, and 7'-positions .

Catalytic Efficiency : Cobalt and silver catalysts are critical for achieving high yields (>60%) in spirocycle synthesis, particularly for nitrile-bearing derivatives .

Preparation Methods

General Synthetic Strategy

  • Spirocyclopropane Formation : The key step is the formation of the spirocyclic cyclopropane ring fused to the isoquinoline system. This is commonly achieved via cyclization reactions involving alkylidenecyclopropane intermediates or cyclopropanation of isoquinoline derivatives.
  • Nitrile Introduction : The nitrile group at the 6' position is typically introduced either by substitution reactions on a suitable precursor or by using nitrile-containing building blocks during the synthesis.
  • Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid to improve compound stability and handling.

Representative Synthetic Procedure

While specific detailed protocols for this exact compound are limited in publicly available literature, analogous spirocyclopropane-isoquinoline derivatives provide insight into feasible synthetic routes:

Step Description Conditions Yield (%) Notes
1 Preparation of isoquinoline precursor with suitable leaving groups (e.g., halides) Standard aromatic substitution or cyclization Variable Starting material availability critical
2 Cyclopropanation or cyclization using alkylidenecyclopropane intermediates Use of strong bases or transition metal catalysts (Co, Pd) 40-60% Catalyst and solvent optimization necessary
3 Introduction of nitrile group via nucleophilic substitution or cross-coupling Use of cyanide sources under controlled conditions 50-70% Safety precautions for cyanide handling essential
4 Conversion to hydrochloride salt Treatment with HCl in organic solvent or aqueous medium >90% Enhances solubility and stability

This general approach aligns with synthetic methods reported for related spirocyclic isoquinoline derivatives.

Catalytic and Reaction Condition Optimization

  • Catalysts : Transition metal catalysts such as cobalt (Co), palladium (Pd), or nickel (Ni) complexes are often employed to facilitate cyclopropanation and annulation reactions efficiently.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with water are preferred to dissolve reactants and stabilize intermediates.
  • Temperature and Time : Reactions typically proceed at moderate temperatures (room temperature to 80°C) over 12-48 hours, depending on catalyst activity and substrate reactivity.
  • Purification : Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating pure compounds.

Analytical Characterization and Purity Assessment

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the spirocyclic structure and the presence of the nitrile group.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and purity.
  • Infrared (IR) Spectroscopy : Characteristic nitrile stretch (~2200 cm⁻¹) and hydrochloride salt peaks.
  • Elemental Analysis : Confirms composition consistent with hydrochloride salt form.
  • Purity : Commercially available samples report purity ≥95%, suitable for research use.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C₁₂H₁₃ClN₂
Molecular Weight 220.7 g/mol
Key Synthetic Steps Isoquinoline precursor synthesis, cyclopropanation, nitrile introduction, salt formation
Catalysts Co, Pd, Ni complexes
Solvents DMF, DMSO, ethyl acetate
Reaction Temperature 25–80°C
Reaction Time 12–48 hours
Purification Silica gel chromatography
Typical Purity ≥95%
Storage 2–8°C, dry, dark

Research Findings and Challenges

  • Yield Optimization : Adjusting catalyst loading, solvent polarity, and reaction stoichiometry improves yields and selectivity.
  • Spectral Ambiguities : 2D NMR and X-ray crystallography are critical to resolve structural ambiguities due to the spiro center's stereochemistry.
  • Safety Considerations : Handling cyanide sources and hydrochloric acid requires strict safety protocols.
  • Scalability : Industrial scale-up demands optimization of reaction conditions to maximize yield and minimize impurities.

Q & A

Q. What synthetic methodologies are effective for preparing spirocyclopropane-isoquinoline derivatives like the target compound?

Methodological Answer: Synthesis of spirocyclopropane systems often involves transition-metal catalysis or multi-step cyclization. Key approaches include:

  • Cobalt-catalyzed annulation : A room-temperature method using alkylidenecyclopropanes and amides (e.g., 73% yield achieved via Co catalysis) .
  • Multi-step synthesis : Sequential reactions (e.g., Hofmann rearrangement, cyclopropane ring formation) requiring careful optimization of intermediates .
  • Microwave-assisted synthesis : Enhanced efficiency (8–10 minutes vs. 4–6 hours for traditional reflux) using ethanol/DMF solvents .

Q. Comparison of Methods

MethodCatalyst/ReagentsConditionsYield/Advantage
Cobalt-catalyzedCo catalyst, substratesRT, 18 hr73% yield
Multi-step synthesisStepwise reagentsSequential conditionsRequires purification
Microwave-assistedEthanol, DMF120°C, 8–10 minHigher efficiency

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Combined spectroscopic and analytical techniques are critical:

  • 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.0–2.5 ppm) and isoquinoline carbons (e.g., aromatic carbons at δ ~120–140 ppm) .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.1% deviation in N content) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. Example Workflow :

Purify via silica gel chromatography (petroleum ether:ethyl acetate = 70:30) .

Record NMR in CDCl₃ to resolve spiro junction protons.

Perform combustion analysis to verify stoichiometry.

Q. What challenges arise in stabilizing the cyclopropane ring during synthesis?

Methodological Answer: Cyclopropane rings are strain-sensitive; stabilization strategies include:

  • Low-temperature reactions : Minimize thermal decomposition (e.g., RT conditions in cobalt catalysis) .
  • Electron-withdrawing groups : The carbonitrile group at position 6' reduces ring strain via conjugation .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidative ring opening .

Advanced Research Questions

Q. How can stereochemical outcomes in spirocyclopropane synthesis be controlled?

Methodological Answer: Stereoselectivity depends on:

  • Catalyst design : Chiral Co catalysts induce enantioselectivity in annulation (e.g., quinoline ligands in ).
  • Substrate pre-organization : Bulky substituents (e.g., 4-cyanophenyl) direct cyclopropane ring geometry .
  • Computational modeling : Predict transition states using DFT to optimize diastereomeric ratios .

Q. How should researchers address contradictions in spectroscopic data?

Methodological Answer: Discrepancies (e.g., NMR splitting vs. calculated coupling constants) require:

  • High-resolution MS : Confirm molecular ion peaks (e.g., m/z 359.1 [M+H]+ in ).
  • X-ray crystallography : Resolve ambiguous proton environments (not directly cited but recommended).
  • Repetition under controlled conditions : Eliminate solvent/impurity effects (e.g., DMF traces in ).

Q. What mechanistic pathways explain spiro ring formation in cobalt-catalyzed reactions?

Methodological Answer: Proposed mechanisms involve:

  • Alkylidenecyclopropane activation : Co coordinates to the cyclopropane, inducing ring strain relief via annulation .
  • Nucleophilic attack : Amide substrates attack the activated cyclopropane, forming the isoquinoline core .
  • Reductive elimination : Final step releases the spiro product and regenerates the catalyst .

Q. How can reaction efficiency be improved for large-scale synthesis?

Methodological Answer: Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF) enhance microwave-assisted reaction rates .
  • Catalyst loading reduction : Test Co catalyst concentrations below 5 mol% to minimize costs .
  • Flow chemistry : Continuous reactors may improve yield and reduce side reactions (hypothetical extension of ).

Q. What analytical techniques best resolve isomeric impurities in the final product?

Methodological Answer:

  • HPLC-DAD/MS : Separate isomers via reverse-phase columns (C18) and monitor UV/vis profiles .
  • Chiral shift reagents : Add Eu(fod)₃ to NMR samples to split enantiomeric proton signals .
  • Recrystallization : Use ethanol/water mixtures to isolate dominant crystalline forms .

Data Contradiction Case Study
Scenario : Elemental analysis shows 7.85% N vs. 7.81% calculated.
Resolution :

Verify calibration of the elemental analyzer.

Re-purify via column chromatography (petroleum ether:ethyl acetate gradient) .

Re-test with a fresh sample to exclude hygroscopic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.